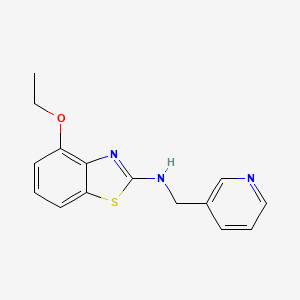![molecular formula C16H21N3O5S B1387506 {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid CAS No. 1101836-50-3](/img/structure/B1387506.png)
{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid
描述
The compound “{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid” is a chemical compound with the molecular formula C16H21N3O5S . It is used in scientific research and exhibits diverse properties, making it applicable in various fields such as drug development, material synthesis, and chemical analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These may include properties like molecular weight, solubility, and stability.科学研究应用
Antimicrobial and Antiviral Applications
Quinoxaline derivatives have been recognized for their antifungal, antibacterial, antiviral, and antimicrobial properties . This makes them valuable in the development of new drugs to combat infectious diseases, including those caused by resistant strains of bacteria and viruses. The current focus on infectious diseases, especially in light of global health concerns like the COVID-19 pandemic, underscores the importance of such compounds in medicinal chemistry.
Treatment of Neurological Disorders
Quinoxaline derivatives have been explored for their potential in treating neurological disorders such as schizophrenia . They may affect neurotransmitter systems beneficially, offering new avenues for managing these complex conditions.
Green Chemistry
The synthesis of quinoxaline derivatives aligns with the principles of green chemistry . Researchers are developing synthetic routes that are not only cost-effective but also environmentally benign, reducing the ecological footprint of chemical synthesis.
Textile Industry
Quinoxaline derivatives have been utilized in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes exhibit good fastness properties and can be enhanced with antimicrobial activities, adding value to the textiles.
Nanotechnology
Incorporating quinoxaline derivatives with zinc oxide nanoparticles has been studied for creating self-cleaning polyester fabrics . This application not only improves the light fastness and antibacterial efficacy of the fabric but also enhances UV protection, showcasing the versatility of these compounds in advanced material science.
Neurotoxicity Studies
Research on quinoxaline derivatives extends to evaluating their neurotoxic potentials. Studies on newly synthesized derivatives assess their impact on enzymatic activity and oxidative stress levels in the brain, which is crucial for understanding their safety profile .
属性
IUPAC Name |
2-[3-(dimethylsulfamoyl)-6-oxo-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-17(2)25(23,24)11-6-7-12-14(9-11)19(10-15(20)21)16(22)13-5-3-4-8-18(12)13/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBIMOYMUAZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



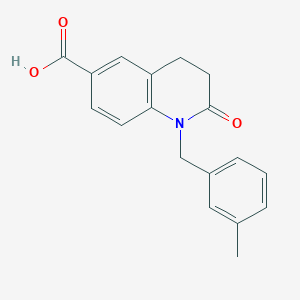
![1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone](/img/structure/B1387424.png)
![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)
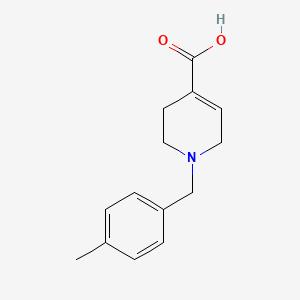
![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)
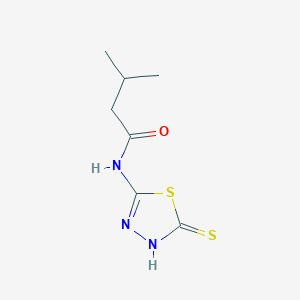
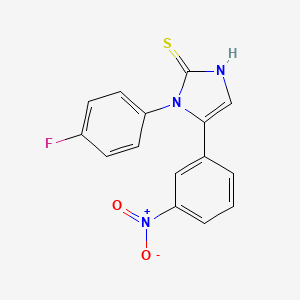
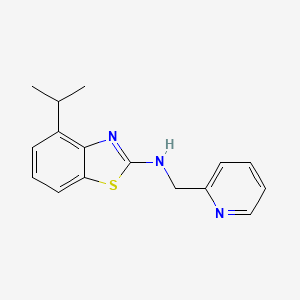



![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
